molecular formula C16H22N2OS B2732485 N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide CAS No. 256955-75-6

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide

Cat. No.: B2732485
CAS No.: 256955-75-6
M. Wt: 290.43
InChI Key: CYOVOIGRSWHWMP-UHFFFAOYSA-N
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Description

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide is a chemical compound of high interest in medicinal chemistry and pharmacological research. The 8-methyl-8-azabicyclo[3.2.1]octane (tropane) moiety is a privileged structure in neuroscience, featured in numerous compounds that target the central nervous system. Compounds with this core structure have been extensively investigated for their binding affinity to key neurotransmitter transporters, particularly the dopamine transporter (DAT) . For instance, the well-studied SPECT imaging agent TRODAT-1, which shares the same azabicyclic core, demonstrates high specificity for DAT and is used in research related to Parkinson's disease and attention deficit hyperactivity disorder (ADHD) . The specific structure of this compound, which incorporates a phenylthioacetamide group, suggests potential for similar research applications. This compound is provided for research purposes to facilitate the exploration of its physical, chemical, and biological properties. It is intended for use in laboratory settings only. This product is labeled with the following disclaimer: "For Research Use Only. Not intended for diagnostic or therapeutic procedures, whether in human or veterinary practice." Researchers are advised to consult the product's Certificate of Analysis for detailed specifications and to conduct all necessary safety assessments before use.

Properties

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-18-13-7-8-14(18)10-12(9-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOVOIGRSWHWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of flow microreactor systems, which provide a more efficient and sustainable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone in aqueous conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .

Scientific Research Applications

Anticancer Activity

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide has shown promising anticancer properties in various studies. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines.

Case Study:
A study evaluating the compound's efficacy against human tumor cell lines demonstrated an average growth inhibition rate of approximately 70% at concentrations above 10 μM. The compound was subjected to the National Cancer Institute's (NCI) Developmental Therapeutics Program, showcasing its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against common pathogens, including Escherichia coli and Staphylococcus aureus.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli128 µg/mL
Staphylococcus aureus256 µg/mL

This data indicates a moderate level of antimicrobial activity, suggesting potential applications in treating infections caused by these pathogens .

Enzyme Inhibition Studies

Research indicates that similar compounds can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmission and is often targeted in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share the 8-methyl-8-azabicyclo[3.2.1]oct-3-yl core but differ in substituents and biological activities:

Pharmacological and Functional Differences

Substituent Effects on Activity
  • Phenylthio vs. Ester Groups : The phenylthioacetamide group in the target compound contrasts with the ester linkages in atropine and scopolamine. Atropine’s ester group is critical for binding muscarinic receptors, while the sulfur atom in the phenylthio group may alter electronic properties (e.g., increased lipophilicity) or receptor selectivity .
  • Sulfonyl vs. Methyl Groups: The methylsulfonyl substituent in the fluorophenoxy analogue () could enhance metabolic stability compared to the methyl group in the target compound .

Metabolic and Physicochemical Properties

  • Solubility: The dihydrochloride salt of the aminoethyl derivative () highlights strategies to improve aqueous solubility for medicinal applications .

Biological Activity

N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylthio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of bicyclic amides, characterized by the presence of an azabicyclo structure. Its molecular formula is C14H17N1S1O1C_{14}H_{17}N_{1}S_{1}O_{1}, with a molecular weight of approximately 249.36 g/mol.

PropertyValue
Molecular FormulaC14H17NOS
Molecular Weight249.36 g/mol
CAS Number17814-96-9
LogP2.8744

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The bicyclic structure allows for specific binding to target proteins, modulating their activity and influencing downstream biological effects.

Anticancer Properties

Research indicates that compounds derived from the bicyclic structure exhibit cytotoxic properties , particularly against tumor cells. A study highlighted that certain derivatives showed selective toxicity towards malignant cells compared to normal cells, suggesting potential applications in cancer therapy .

Case Study:
In a study examining the cytotoxic effects of related compounds, it was found that derivatives with modifications at specific positions on the bicyclic scaffold demonstrated varying levels of activity against different cancer cell lines. For instance, compounds with a dimethylene bridge showed reduced cytotoxic potency, while others exhibited significant activity against neoplasms .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.

Comparative Analysis

To better understand the compound's unique properties, a comparison with structurally similar compounds was conducted.

CompoundBiological ActivityNotes
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-(phenylthio)acetamideCytotoxicity against tumor cellsSelective toxicity observed
2,4-Dichloro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5-pyrrolidin-1-ylsulfonylbenzamidePotential kinase inhibitionMechanism involves PLK4 inhibition

Research Findings

Several studies have documented the biological activities associated with this compound:

  • Cytotoxicity Studies : Investigations into the cytotoxic effects revealed varying IC50 values across different cell lines, indicating selective efficacy against malignant cells .
  • Mechanistic Insights : Molecular modeling studies suggested that structural modifications could enhance binding affinity to specific targets, thereby increasing therapeutic potential .
  • Neuroprotective Studies : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, warranting further exploration in neurodegenerative models .

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